N-(4-ethoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-ETHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an ethoxyphenyl group, a trifluoromethylphenyl group, and a piperazine moiety, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ETHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Triazine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the 1,3,5-triazine ring.
Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the triazine core.
Attachment of the Trifluoromethylphenyl Group: This step involves the use of trifluoromethylation reagents to introduce the trifluoromethylphenyl group.
Incorporation of the Piperazine Moiety: The final step involves the reaction of the intermediate compound with piperazine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-(4-ETHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and piperazine moieties.
Reduction: Reduction reactions can occur, especially at the triazine core and the trifluoromethylphenyl group.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the triazine core and the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups to the triazine core or phenyl rings.
Scientific Research Applications
N2-(4-ETHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(4-ETHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Affecting processes like DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-ETHOXYPHENYL)-2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- **2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Uniqueness
N2-(4-ETHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the piperazine moiety contributes to its potential biological activities.
Properties
Molecular Formula |
C23H26F3N7O |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-N-(4-ethoxyphenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H26F3N7O/c1-2-34-19-8-6-17(7-9-19)28-22-30-20(29-21(27)31-22)15-32-10-12-33(13-11-32)18-5-3-4-16(14-18)23(24,25)26/h3-9,14H,2,10-13,15H2,1H3,(H3,27,28,29,30,31) |
InChI Key |
DWDBRKPZUVDBJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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